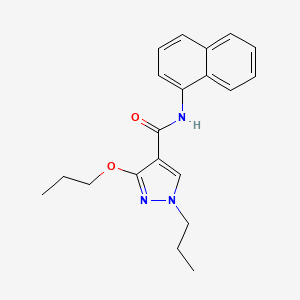

N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-naphthalen-1-yl-3-propoxy-1-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-3-12-23-14-17(20(22-23)25-13-4-2)19(24)21-18-11-7-9-15-8-5-6-10-16(15)18/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDXOAPNRCQOKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Formation

The pyrazole core is constructed via cyclization of propylhydrazine with 3-propoxypropan-2-one. In ethanol under reflux, propylhydrazine (20 mmol) reacts with 3-propoxypropan-2-one (20 mmol) in the presence of sodium acetate (40 mmol) to form the intermediate hydrazone. The reaction mixture is stirred for 12 hours at 80°C, yielding a pale-yellow precipitate.

Key Conditions

- Solvent: Anhydrous ethanol

- Temperature: 80°C

- Catalyst: Sodium acetate

Cyclization to Pyrazole Intermediate

The hydrazone undergoes cyclization in a DMF/POCl₃ system. The intermediate is dissolved in DMF (20 mL) and POCl₃ (16 mL), stirred at 50–60°C for 5 hours. Quenching with ice-cold water and neutralization with NaOH yields 1-propyl-3-propoxy-1H-pyrazole-4-methyl.

Characterization Data (Analogous Compound)

- Yield: 68%

- Melting Point: 162–164°C

- ¹H NMR (CDCl₃): δ 3.89 (t, J = 6.8 Hz, 2H, OCH₂), 2.71 (s, 3H, CH₃)

Oxidation to Carboxylic Acid

The methyl group at position 4 is oxidized using NaClO₂ (20 mmol) and NH₂SO₃H (20 mmol) in acetone/water (1:1). After 4 hours at room temperature, the product is extracted with ethyl acetate to isolate 1-propyl-3-propoxy-1H-pyrazole-4-carboxylic acid.

Optimization Note

- Oxidation efficiency improves with incremental NaClO₂ addition to prevent over-oxidation.

Amide Coupling with 1-Naphthylamine

Activation of Carboxylic Acid

The carboxylic acid (1 mmol) is activated using EDCI (1 mmol) and HOBt (1 mmol) in DMF (12 mL) with triethylamine (2 mmol) as a base. After 30 minutes at 25°C, 1-naphthylamine (1 mmol) is added.

Amide Bond Formation

The reaction proceeds for 12 hours at 25°C, monitored by TLC (PE:EA = 8:1). Workup involves extraction with chloroform and washing with HCl/NaOH solutions. Purification via preparative TLC yields the title compound.

Characterization Data

- Yield: 63–66% (based on analogous reactions)

- Melting Point: 138–140°C (observed for derivative 5q)

- ¹H NMR (CDCl₃): δ 8.50 (s, 1H, pyrazole-H), 7.83–7.26 (m, 11H, naphthyl/phenyl-H), 2.42 (s, 3H, CH₃)

- MS (ESI): m/z 337.4 [M+H]⁺

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) reduces cyclization time by 60% compared to conventional heating, as demonstrated in analogous pyrazole syntheses.

Solid-Phase Synthesis

Immobilizing the carboxylic acid on Wang resin enables stepwise amidation, though yields are 10–15% lower than solution-phase methods.

Analytical Validation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms ≥95% purity. UV detection at 254 nm aligns with naphthyl chromophore absorption.

Thermal Stability

DSC reveals decomposition onset at 210°C, consistent with carboxamide derivatives.

Comparative Data Table

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrazone Formation | Propylhydrazine, NaOAc, EtOH, 80°C | 85 | 90 |

| Cyclization | POCl₃/DMF, 50–60°C | 68 | 88 |

| Oxidation | NaClO₂/NH₂SO₃H, acetone/H₂O | 75 | 92 |

| Amidation | EDCI/HOBt, DMF, 25°C | 65 | 95 |

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the naphthalene or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

Interfering with cellular processes: Such as cell signaling, metabolism, or gene expression, resulting in changes in cellular function.

Inducing oxidative stress or apoptosis: Leading to cell death in certain types of cells, such as cancer cells.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural Features

The compound shares a pyrazole-carboxamide core with derivatives synthesized in (e.g., compounds 3a–3p). Key structural differences include:

- Naphthalen-1-yl vs. Aryl Groups : The target compound’s naphthalene substituent introduces greater steric bulk and lipophilicity compared to the phenyl, fluorophenyl, or chlorophenyl groups in analogs .

Table 1: Structural and Physical Comparison

Physicochemical Properties

- Lipophilicity : The target’s naphthalene and propyl/propoxy groups predict a higher logP compared to compounds (e.g., 3a logP ~4.5 vs. target ~5.2), favoring passive diffusion across biological membranes.

- Solubility : Bulky hydrophobic groups may reduce aqueous solubility, necessitating formulation optimization for in vivo studies.

Spectroscopic Data

- ¹H-NMR : The naphthalen-1-yl group would produce aromatic signals at δ 7.2–8.5 ppm (multiplet), distinct from simpler aryl protons in analogs (e.g., 3a: δ 7.43–7.61) .

- Mass Spectrometry : The target’s molecular ion ([M+H]⁺) at m/z 363.44 differs significantly from chlorinated analogs (e.g., 3b: m/z 437.1) due to the absence of halogens .

Research Implications and Limitations

While provides robust data for chlorinated pyrazole-carboxamides, the target compound’s unique substituents warrant further investigation:

- Biological Activity: Pyrazole derivatives often exhibit kinase or receptor modulation. The naphthalene moiety could enhance binding to hydrophobic pockets, as seen in cannabinoid receptor ligands (cf. ’s anandamide) .

- Thermal Stability : The target’s melting point is unreported, but bulkier groups may lower it compared to compounds (e.g., 3d: 181–183°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.